(R)-2-Amino-3-hydroxypropanamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

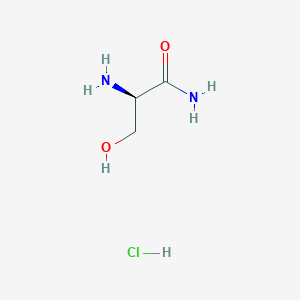

(R)-2-Amino-3-hydroxypropanamide hydrochloride is a useful research compound. Its molecular formula is C3H9ClN2O2 and its molecular weight is 140.57. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

D-Serinamide Hydrochloride, also known as D-Serinamide HCl or ®-2-Amino-3-hydroxypropanamide hydrochloride, is a compound that primarily targets the Glutamate receptor ionotropic, NMDA 1, Glycine receptor subunit alpha-1, Serpin B3, and Head decoration protein . These targets play crucial roles in various biochemical processes in the body.

Biochemical Pathways

D-Serinamide Hydrochloride is involved in several biochemical pathways. It plays a role in the Glycine and Serine Metabolism pathway . The downstream effects of these pathways are complex and involve various biochemical reactions.

Result of Action

The molecular and cellular effects of D-Serinamide Hydrochloride’s action are complex and involve various biochemical reactions. For instance, D-Serine, a related compound, has been shown to have neuroprotective effects . .

Action Environment

The action, efficacy, and stability of D-Serinamide Hydrochloride can be influenced by various environmental factors. For instance, the compound’s storage temperature should be in an inert atmosphere at room temperature . .

Biologische Aktivität

(R)-2-Amino-3-hydroxypropanamide hydrochloride, also known as cysteamine hydrochloride, is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and findings from case studies.

This compound has the following chemical properties:

- Molecular Formula : C3H8ClN2O2

- Molar Mass : 130.56 g/mol

- CAS Number : 52-90-4

- Chemical Structure :

The compound exhibits a range of biological activities primarily through its role as a reducing agent and its interaction with various cellular pathways:

- Antioxidant Activity : Cysteamine acts as a scavenger of free radicals, thereby reducing oxidative stress in cells. This property is critical in various pathological conditions where oxidative damage is prevalent.

- Modulation of Neurotransmitter Systems : Research indicates that cysteamine influences neurotransmitter systems, particularly by increasing levels of dopamine and serotonin, which may have implications for mood regulation and neurodegenerative diseases.

- Immune System Modulation : Cysteamine has been shown to enhance immune responses by modulating T-cell activity and cytokine production, which can be beneficial in conditions such as autoimmune disorders.

Therapeutic Applications

Cysteamine hydrochloride has been investigated for several therapeutic uses:

- Cystinosis Treatment : It is primarily used to treat cystinosis, a genetic disorder characterized by the accumulation of cystine within lysosomes. Cysteamine helps to reduce cystine levels, preventing cellular damage.

- Potential in Neurological Disorders : Studies suggest possible benefits in treating conditions like Huntington's disease and Parkinson's disease due to its neuroprotective effects.

- Cancer Therapy : Preliminary research indicates that cysteamine may enhance the efficacy of certain chemotherapeutic agents by reducing side effects and improving drug delivery to tumors.

Table 1: Summary of Case Studies on Cysteamine Hydrochloride

Pharmacokinetics

Cysteamine hydrochloride is rapidly absorbed following oral administration, with peak plasma concentrations occurring within one hour. The compound undergoes extensive metabolism primarily in the liver, with renal excretion being the main route for elimination.

Safety Profile

While generally well-tolerated, cysteamine can cause side effects such as gastrointestinal disturbances, skin irritation, and potential allergic reactions. Long-term use requires monitoring for renal function due to possible nephrotoxicity at high doses.

Eigenschaften

IUPAC Name |

(2R)-2-amino-3-hydroxypropanamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O2.ClH/c4-2(1-6)3(5)7;/h2,6H,1,4H2,(H2,5,7);1H/t2-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VURWDDZIWBGXCK-HSHFZTNMSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)N)N)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C(=O)N)N)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.